molecular formula C21H23NO2 B3007499 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797739-90-2

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

Cat. No.: B3007499
CAS No.: 1797739-90-2
M. Wt: 321.42
InChI Key: RAWZFNVMVHLHER-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]oct-2-ene core, a bicyclic amine scaffold, substituted at the 8-position with a propan-1-one group linked to a 2-methoxynaphthalen-1-yl moiety. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions. Its molecular formula is C₂₆H₂₈N₂O₃, with a molecular weight of 416.5121 g/mol .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-24-20-13-9-15-5-2-3-8-18(15)19(20)12-14-21(23)22-16-6-4-7-17(22)11-10-16/h2-6,8-9,13,16-17H,7,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWZFNVMVHLHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azabicyclo octane ring and the attachment of the methoxynaphthalene group. Common synthetic routes may involve:

    Cyclization reactions: to form the azabicyclo octane ring.

    Friedel-Crafts acylation: to attach the methoxynaphthalene group.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up: the reaction conditions.

    Using continuous flow reactors: to improve reaction efficiency.

    Implementing green chemistry principles: to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Several analogues retain the 8-azabicyclo[3.2.1]octene core but differ in the aryl substituent:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Features References
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one 2,4-Dichlorophenyl 310.2 Chlorine atoms enhance electronegativity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one 4-Trifluoromethylphenyl 309.33 CF₃ group improves metabolic stability
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one 4-Chloro-3-CF₃-phenyl 343.8 Combined halogen and CF₃ for lipophilicity

Key Findings :

  • Methoxy vs. Halogen : The methoxy group in the target compound offers moderate hydrophobicity and hydrogen-bonding capacity, contrasting with the purely hydrophobic halogen/CF₃ groups in analogues .

Modifications to the Bicyclic Core

8-Azabicyclo[3.2.1]octane Derivatives
  • Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate : A carboxylate ester variant with a 4-chlorophenyl group, suggesting applications in chiral synthesis .

Comparison :

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • Target Compound : The 2-methoxynaphthyl group may improve membrane permeability due to moderate hydrophobicity, but its high molecular weight (416.5 g/mol) could limit oral bioavailability .
  • Trifluoromethyl Analogue : Lower molecular weight (309.33 g/mol) and higher lipophilicity (CF₃ group) may enhance CNS penetration .

Crystallographic and Conformational Insights

  • Crystal Structures : Derivatives like (1R,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one reveal planar aryl groups orthogonal to the bicyclic core, suggesting similar spatial arrangements in the target compound .
  • Steric Effects : Substituents like 2-methoxynaphthyl may introduce steric hindrance, affecting binding pocket interactions compared to smaller groups (e.g., 4-CF₃-phenyl) .

Biological Activity

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one, identified by its CAS number 1797739-90-2, is a complex organic compound with potential biological activities due to its unique bicyclic structure and functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23NO2C_{21}H_{23}NO_{2} with a molecular weight of 321.4 g/mol. The structure features an azabicyclo[3.2.1]octane core and a methoxynaphthalene moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1797739-90-2
Molecular FormulaC21H23NO2
Molecular Weight321.4 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as a therapeutic agent.

The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Its structural features suggest potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Anticonvulsant Activity : Some derivatives have shown effectiveness in preventing seizures in animal models, suggesting that this compound may possess similar properties.
  • Neuroprotective Effects : Compounds related to this structure have been implicated in neuroprotection, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance:

  • A study showed that certain bicyclic compounds exhibited significant AChE inhibition with IC50 values comparable to known inhibitors like tacrine .

In Vivo Studies

Animal studies assessing the anticonvulsant properties of structurally similar compounds reported protective effects against seizures induced by maximal electroshock (MES). These studies typically utilize doses ranging from 30 mg/kg to 300 mg/kg .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, a comparison with other bicyclic compounds is useful.

Compound NameBiological ActivityIC50 (µM)
Bicyclic Compound AAChE Inhibition0.264
Bicyclic Compound BMAO-B Inhibition0.212
1-((1R,5S)-8-Azabicyclo[3.2.1]octane derivativePotential anticonvulsantNot yet determined

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